molecular formula C19H17FN4OS B11494224 1H-Pyrimido[4,5-d]pyrimidin-4-one, 6-benzyl-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-

1H-Pyrimido[4,5-d]pyrimidin-4-one, 6-benzyl-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-

Cat. No.: B11494224
M. Wt: 368.4 g/mol
InChI Key: YOIVGQBYJNARNN-UHFFFAOYSA-N
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Description

6-Benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate aldehydes or ketones with urea or thiourea to form the pyrimidine ring.

    Introduction of Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using benzyl halides and fluorophenyl halides, respectively.

    Formation of the Diazine Ring: The diazine ring is formed through cyclization reactions involving the pyrimidine intermediate.

    Introduction of the Sulfanylidene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the use of catalysts or bases.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

6-Benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulation of Receptors: Interacting with receptor proteins and altering their signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-(4-oxothiazolidin-2-ylideneamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a pyrazolopyrimidine core with a thiazolidinone group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents on the pyrazolopyrimidine core.

Uniqueness

6-Benzyl-1-(4-fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one is unique due to its specific combination of benzyl, fluorophenyl, and sulfanylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17FN4OS

Molecular Weight

368.4 g/mol

IUPAC Name

6-benzyl-1-(4-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H17FN4OS/c20-14-6-8-15(9-7-14)24-17-16(18(25)22-19(24)26)11-23(12-21-17)10-13-4-2-1-3-5-13/h1-9,21H,10-12H2,(H,22,25,26)

InChI Key

YOIVGQBYJNARNN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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